molecular formula C23H26ClN5O3 B11255305 1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B11255305
M. Wt: 455.9 g/mol
InChI Key: BMNSMQIDPWVKFC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C23H26ClN5O3 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H26ClN5O3

Molecular Weight

455.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O3/c1-31-18-8-6-7-17(14-18)25-23(30)29(19-13-16(24)10-11-20(19)32-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)

InChI Key

BMNSMQIDPWVKFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Biological Activity

1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and multiple aromatic systems. Its molecular formula is C21H20ClN3O4S with a molecular weight of approximately 450.901 g/mol. The presence of chlorine and methoxy groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H20ClN3O4S
Molecular Weight450.901 g/mol
IUPAC Name5-chloro-3-(2-methoxyphenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one
CAS NumberNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit activity against specific kinases and enzymes involved in cancer progression and inflammation.

  • Antitumor Activity : Research indicates that the compound possesses antitumor properties by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in preclinical models.
  • Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substitution : The presence of the chlorine atom at the 5-position enhances the compound's potency against specific targets.
  • Methoxy Groups : The methoxy substituents on the phenyl rings are essential for maintaining solubility and bioavailability.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study published in Nature demonstrated that derivatives of this compound inhibited tumor cell growth with IC50 values ranging from 10 to 30 µM across different cancer cell lines .
  • In Vivo Models : Animal studies indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption characteristics and a half-life suitable for therapeutic use .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. The presence of the triazole ring in the compound enhances its ability to combat various pathogens. For instance:

  • Antibacterial Effects : Compounds containing triazole structures have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific incorporation of the triazole moiety in the compound may provide enhanced interactions with bacterial enzymes or receptors.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular processes. For example:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism could be relevant for the development of novel anticancer therapies.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of triazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by:

  • Modulating Neurotransmitter Systems : Triazoles can interact with GABA receptors and other neurotransmitter systems, potentially providing relief in conditions like anxiety and epilepsy .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Triazole derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that triazole derivatives exhibited MIC values in the low micromolar range against various pathogens, indicating strong antibacterial activity .
  • Anticancer Research :
    • Research on related compounds showed significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacology :
    • Investigations into the neuroprotective effects of triazole-based compounds revealed their potential in reducing oxidative stress and inflammation in neuronal cells .

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